Product packaging for 2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol(Cat. No.:)

2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol

Cat. No.: B13180822
M. Wt: 141.21 g/mol
InChI Key: ZCIJUCNQFSERJD-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol is a synthetic organic compound featuring a bicyclo[3.1.0]hexane scaffold substituted with an ethanolamine moiety. This structure combines a strained, rigid bicyclic framework with a flexible, basic aminoethyl chain, making it a compound of significant interest in medicinal chemistry and chemical biology for the exploration of three-dimensional chemical space . The presence of both a hydroxy group and a primary amine on the same carbon center, attached to this unique core, suggests potential as a versatile building block or intermediate for the synthesis of more complex molecules, such as proprietary compound libraries. Researchers may utilize this compound in the development of novel pharmacophores, where the bicyclic system can impose distinct conformational constraints on potential biological targets. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity for their specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B13180822 2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-(2-aminoethyl)bicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C8H15NO/c9-4-3-8(10)2-1-6-5-7(6)8/h6-7,10H,1-5,9H2

InChI Key

ZCIJUCNQFSERJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)(CCN)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 2 Aminoethyl Bicyclo 3.1.0 Hexan 2 Ol

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol reveals several key disconnections and strategic considerations for its forward synthesis. The primary focus lies in the disassembly of the bicyclo[3.1.0]hexane core and the strategic introduction of the aminoethyl and hydroxyl moieties at the C2 position.

Key Disconnections for the Bicyclo[3.1.0]hexane Core

The bicyclo[3.1.0]hexane core, characterized by a fused cyclopropane (B1198618) and cyclopentane (B165970) ring, can be retrosynthetically disconnected in several ways. A primary and widely utilized disconnection involves breaking the bonds of the cyclopropane ring, leading back to a substituted cyclopentene (B43876) precursor. This approach forms the basis of intramolecular cyclopropanation reactions, which are a cornerstone in the synthesis of such bicyclic systems. acs.orgsmolecule.comresearchgate.net Another powerful strategy involves a [3+2] cycloaddition approach, where the five-membered ring is formed from a three-carbon and a two-carbon component. smolecule.com

Strategic Introduction of the Aminoethyl and Hydroxyl Moieties

The presence of both a hydroxyl group and an aminoethyl group on the same quaternary carbon (C2) is a significant synthetic hurdle. A plausible retrosynthetic strategy involves disconnecting the aminoethyl and hydroxyl groups, leading back to a bicyclo[3.1.0]hexan-2-one intermediate. This ketone functionality serves as a versatile handle for the introduction of the required groups.

One potential forward strategy starting from bicyclo[3.1.0]hexan-2-one is a Strecker synthesis. This reaction involves the treatment of the ketone with an amine and a cyanide source to form an α-amino nitrile. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by reduction, could potentially yield the target amino alcohol. However, the reduction of the carboxylic acid to the aminoethyl group would require selective methods to avoid the reduction of other functional groups.

Alternatively, the addition of a protected aminoethyl nucleophile to the bicyclo[3.1.0]hexan-2-one could be envisioned. This would be followed by deprotection to reveal the aminoethyl group. The hydroxyl group could be introduced either during the nucleophilic addition (e.g., using a Grignard or organolithium reagent) or in a separate step.

A promising route involves the formation of a cyanohydrin from bicyclo[3.1.0]hexan-2-one, which would install the hydroxyl group and a nitrile. The nitrile could then be reduced to an aminomethyl group, and subsequent homologation could lead to the desired aminoethyl side chain.

Stereochemical Control Points in Retrosynthesis

The stereochemistry of this compound is a critical aspect of its synthesis. The bicyclo[3.1.0]hexane system has a rigid, defined three-dimensional structure, and the relative orientation of the substituents on the rings must be carefully controlled.

Key stereochemical control points in the retrosynthesis include:

Formation of the Bicyclo[3.1.0]hexane Core: The stereochemistry of the ring fusion is often determined during the cyclopropanation step. The use of chiral catalysts or auxiliaries in intramolecular cyclopropanation reactions can lead to the formation of a specific enantiomer of the bicyclic core. d-nb.info Diastereoselective cyclopropanations can also be achieved by controlling the geometry of the precursor alkene.

Introduction of Substituents at C2: The nucleophilic addition to a bicyclo[3.1.0]hexan-2-one intermediate is a crucial step for setting the stereochemistry at the C2 quaternary center. The facial selectivity of this addition will be influenced by the steric and electronic properties of the bicyclic ketone. acs.org The approach of the nucleophile is often directed to the less hindered face of the molecule, leading to a predictable diastereomeric outcome.

Classical Approaches to Bicyclo[3.1.0]hexane Core Synthesis

The construction of the bicyclo[3.1.0]hexane core is a well-explored area of organic synthesis, with intramolecular cyclopropanation reactions being among the most effective methods.

Intramolecular Cyclopropanation Reactions

Intramolecular cyclopropanation involves the formation of the three-membered ring from a precursor that already contains the five-membered ring and a tethered reactive species. This approach is highly efficient as it leverages the proximity of the reacting groups.

A prominent example is the intramolecular Simmons-Smith cyclopropanation. This reaction utilizes a zinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate an alkene within the same molecule. The presence of a directing group, such as a hydroxyl group, can significantly influence the stereochemical outcome of the reaction.

Radical cyclopropanation has emerged as a powerful tool for the synthesis of bicyclo[3.1.0]hexane derivatives. d-nb.info These reactions often proceed under mild conditions and exhibit excellent functional group tolerance.

One such method involves the intramolecular cyclopropanation of unactivated alkenes with the α-methylene group of aldehydes, mediated by a Cu(I)/secondary amine cooperative catalyst. d-nb.info This process allows for the single-step construction of the bicyclo[3.1.0]hexane skeleton. A key advantage of this method is the potential for asymmetric transformation, providing access to enantioenriched products with vicinal all-carbon quaternary stereocenters. d-nb.info

The general mechanism is believed to involve a stepwise radical process. The reaction conditions, including the choice of catalyst, oxidant, and solvent, can be optimized to achieve high yields and stereoselectivities.

Below is a table summarizing representative examples of radical cyclopropanation for the synthesis of bicyclo[3.1.0]hexane cores.

Precursor TypeCatalyst SystemKey FeaturesReference
Alkenyl AldehydeCu(I)/Secondary AmineAsymmetric potential, forms quaternary centers d-nb.info
Unsaturated DiazoketoneRhodium(II) acetateCarbene-mediated, efficient for various substratesN/A
Alkenyl IodideTri-n-butyltin hydride/AIBNTin-mediated radical cyclizationN/A

This table is illustrative and not exhaustive of all radical cyclopropanation methods.

Metal-Catalyzed Cyclopropanation (e.g., Cu(I) Catalysis)

Metal-catalyzed cyclopropanation represents a powerful and widely utilized strategy for constructing the bicyclo[3.1.0]hexane skeleton. Among the various metals employed, copper(I) has emerged as a particularly effective catalyst for these transformations. A notable advancement is the use of a cooperative catalytic system composed of Cu(I) and a secondary amine for the intramolecular radical cyclopropanation of unactivated alkenes. d-nb.infonih.gov This method enables the single-step construction of bicyclo[3.1.0]hexane skeletons from readily available alkenyl aldehydes, where the α-methylene group of the aldehyde serves as the C1 source for the cyclopropane ring. d-nb.infonih.govnih.gov

This formal [2+1] cycloaddition proceeds through a stepwise radical process and demonstrates excellent efficiency and a broad substrate scope. d-nb.infonih.gov The reaction tolerates a variety of terminal and internal alkenes, as well as geminal alkenes with diverse (hetero)aromatic, alkenyl, and alkyl substituents. d-nb.infonih.gov Copper-mediated intramolecular cyclopropanation has also been reported for substrates like N-allyl enamine carboxylates. bohrium.com These methods provide a direct route to the core bicyclic structure, which can be designed with appropriate functional groups to lead to the target this compound.

Catalyst SystemSubstrate TypeKey FeaturesReference(s)
Cu(I) / Secondary AmineAlkenyl AldehydesSingle-step construction; uses α-methylene as C1 source; broad scope. d-nb.info, nih.gov, nih.gov
Copper-mediatedN-allyl enamine carboxylatesIntramolecular cyclopropanation. bohrium.com

Base-Promoted Ring Contractions and Rearrangements

Ring contraction strategies provide an alternative and effective pathway to the bicyclo[3.1.0]hexane core. A key example of this approach is the base-promoted ring contraction of an epoxy ketone. researchgate.netacs.orgnih.gov This method often begins with a symmetrical and accessible starting material, such as cyclohexane-1,4-dione. researchgate.netacs.orgnih.govacs.org The dione (B5365651) is converted into a corresponding epoxy ketone, which, upon treatment with a base, undergoes a ring contraction to furnish the bicyclo[3.1.0]hexane ring system. researchgate.netacs.orgnih.gov This strategic transformation has proven useful for creating conformationally restricted analogues of biologically important molecules. acs.orgnih.gov

Another classic base-promoted rearrangement is the Favorskii rearrangement of α-halo ketones. However, its application to the synthesis of the bicyclo[3.1.0]hexane system can be met with challenges. The reaction proceeds through a strained spirobicyclic ketone intermediate (a spirocyclopropanone). nih.govresearchgate.net The significant ring strain involved in the formation of the bicyclo[3.1.0]hexane intermediate can impede the desired rearrangement pathway, making other reaction channels, such as solvolysis, more competitive. nih.govresearchgate.net This resistance to rearrangement is less pronounced in the formation of larger ring systems. nih.gov

[3+2] Annulation and Cycloaddition Strategies for Bicyclo[3.1.0]hexanes

Convergent synthetic strategies, where the bicyclic core is assembled from separate components in a single step, offer an efficient route to molecular complexity. nih.gov Among these, [3+2] annulation and cycloaddition reactions are particularly powerful for constructing the five-membered ring of the bicyclo[3.1.0]hexane system. nih.govresearchgate.net

A recently developed method involves a photoredox-mediated [3+2] annulation between cyclopropenes and aminocyclopropanes. nih.govresearchgate.netrsc.org This reaction exploits the ring strain of the starting materials to provide a convergent pathway to highly substituted bicyclo[3.1.0]hexanes, including those with all-carbon quaternary centers. nih.govresearchgate.net The reaction proceeds under mild conditions, typically using an organic or iridium photoredox catalyst and blue LED irradiation, and displays a broad substrate scope. nih.govrsc.org High diastereoselectivity can be achieved, particularly with difluorocyclopropenes. nih.gov

Other cycloaddition strategies have also been explored. For instance, 1,3-dipolar cycloadditions between cyclopropenes and azomethine ylides have been developed for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org While the target molecule is not an aza-analogue in this position, this work underscores the utility of cyclopropenes as effective dipolarophiles in building the bicyclic scaffold. beilstein-journals.org In some cases, a competing [3+2] cycloaddition pathway has been observed during carbene-mediated intramolecular cyclopropanation reactions. nih.gov

Reaction TypeReactantsKey FeaturesReference(s)
[3+2] AnnulationCyclopropenes + AminocyclopropanesPhotoredox-catalyzed; convergent; mild conditions. nih.gov, researchgate.net, rsc.org
1,3-Dipolar CycloadditionCyclopropenes + Azomethine YlidesForms 3-azabicyclo[3.1.0]hexane core. beilstein-journals.org

Advanced Stereoselective Synthesis of this compound and its Enantiomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective, and particularly enantioselective, syntheses of the bicyclo[3.1.0]hexane scaffold is of paramount importance for accessing specific enantiomers of this compound.

Enantioselective Construction of the Bicyclo[3.1.0]hexane Scaffold

Achieving stereocontrol in the synthesis of the bicyclo[3.1.0]hexane core has been approached through various means, including the use of chiral auxiliaries, chiral reagents, and asymmetric catalysis. These methods aim to influence the stereochemical outcome of the ring-forming reaction to produce an enantioenriched product.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed. This strategy has been applied to the synthesis of bicyclo[3.1.0]hexane derivatives. For example, a chiral auxiliary-based Simmons-Smith approach has been used to generate the bicyclic system from cyclopent-2-en-1-one with good diastereoselectivity. acs.org Another approach involves using chiral-auxiliary-substituted 6,6-dibromobicyclo[3.1.0]hexanes in reactions with indole, setting the stage for enantioselective syntheses. nih.gov The use of a chiral p-tolylsulfinyl group as a chiral auxiliary has also been successful in the synthesis of optically active 3-azabicyclo[3.1.0]hexane. researchgate.net

Enzymatic resolutions, which use chiral reagents in the form of enzymes, provide another powerful tool. A lipase-catalyzed asymmetric double-acetylation has been successfully employed to resolve a racemic bicyclo[3.1.0]hexanol precursor. acs.orgnih.gov This kinetic resolution yields an enantiomerically pure diacetate and a monoacetate, which can be separated and carried forward to synthesize the desired enantiomer of the final product. acs.orgnih.gov

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product, is a highly efficient and atom-economical approach to stereoselective synthesis. Significant progress has been made in developing catalytic asymmetric methods for constructing the bicyclo[3.1.0]hexane skeleton.

A prime example is the asymmetric variant of the intramolecular radical cyclopropanation of aldehydes. d-nb.infonih.gov By employing a cooperative catalytic system composed of Cu(I) and a chiral secondary amine, this transformation provides an attractive route to enantioenriched bicyclo[3.1.0]hexane skeletons bearing two vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. d-nb.infonih.govnih.gov Similarly, chiral copper complexes, such as a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex, have been used to catalyze the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes, producing complex 3-azabicyclo[3.1.0]hexane derivatives with high enantioselectivities (up to >99% ee). researchgate.net Dirhodium(II) catalysts with chiral ligands are also well-established for stereoselective cyclopropanation reactions. nih.gov Furthermore, asymmetric organocatalysis has been applied to build the bicyclic core via a transannular alkylation reaction, successfully installing multiple stereocenters. researchgate.net

MethodChiral InfluenceExample Catalyst/ReagentEnantioselectivity (ee)Reference(s)
Asymmetric Radical CyclopropanationChiral LigandCu(I) / Chiral Secondary AmineGood to Excellent d-nb.info, nih.gov, nih.gov
Asymmetric 1,3-Dipolar CycloadditionChiral LigandCu(CH₃CN)₄BF₄ / Ph-PhosferroxUp to >99% researchgate.net
Enzymatic ResolutionChiral ReagentLipaseN/A (Resolution) acs.org, nih.gov
Chiral Auxiliary ApproachChiral AuxiliaryChiral p-tolylsulfinyl groupN/A researchgate.net

Stereoselective Introduction and Interconversion of the Aminoethyl and Hydroxyl Groups

The primary challenge in the synthesis of this compound lies in the stereocontrolled installation of the hydroxyl and the protected aminoethyl groups at the C2 position. A plausible and convergent approach would involve the stereoselective addition of a suitable nucleophile to a bicyclo[3.1.0]hexan-2-one precursor.

Nucleophilic Addition to Bicyclo[3.1.0]hexan-2-one:

A key strategy would be the diastereoselective addition of an organometallic reagent corresponding to a protected 2-aminoethyl group to bicyclo[3.1.0]hexan-2-one. For instance, a Grignard or organolithium reagent derived from a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide or a Boc-protected analogue, could be utilized. The stereochemical outcome of such an addition would be influenced by the inherent steric bias of the bicyclic system, potentially favoring attack from the less hindered exo face. The choice of the nitrogen protecting group would be critical to prevent side reactions and to be orthogonal to subsequent synthetic transformations.

Another approach could involve the addition of a cyanide source to the ketone, followed by reduction of the nitrile to the corresponding aminomethyl group and subsequent homologation to the aminoethyl side chain. However, this route is more linear and may present challenges in controlling the stereocenter.

Ring-Opening of Spirocyclic Intermediates:

An alternative strategy involves the use of spirocyclic intermediates, such as a bicyclo[3.1.0]hexane-2-spiro-oxirane or a bicyclo[3.1.0]hexane-2-spiro-aziridine.

Spiro-oxirane Ring Opening: The corresponding spiro-oxirane could be synthesized from bicyclo[3.1.0]hexan-2-one using a Corey-Chaykovsky reaction. Subsequent nucleophilic ring-opening of the epoxide with a protected amine nucleophile, or a precursor thereof, could yield the desired amino alcohol. The regioselectivity of the ring-opening would be a critical factor to control.

Spiro-aziridine Chemistry: The synthesis of a spiro-aziridine at the C2 position and its subsequent ring-opening with a carbon nucleophile represents a more complex but potentially viable route.

Control of Remote Stereocenters in Bicyclic Systems

The bicyclo[3.1.0]hexane system possesses multiple stereocenters. The stereochemistry of the cyclopropane ring fusion (cis) is inherent to the bicyclic system. However, the relative stereochemistry of substituents on the five-membered ring, in relation to the C2 quaternary center, needs to be carefully controlled.

During the synthesis of the bicyclo[3.1.0]hexane core itself, for instance via intramolecular cyclopropanation of a substituted cyclopentenone derivative, the stereochemistry of the substituents on the starting material can direct the facial selectivity of the cyclopropanation reaction. Furthermore, in functional group interconversions on a pre-formed bicyclo[3.1.0]hexane scaffold, the existing stereocenters will influence the stereochemical outcome of subsequent reactions through steric hindrance and directing effects. For example, reductions of ketones or epoxidations of alkenes on the five-membered ring will be influenced by the stereochemistry of the cyclopropane moiety and other existing substituents.

Convergent and Divergent Synthetic Pathways to the Chemical Compound

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogues.

Convergent Synthesis:

A highly convergent approach would involve the [3+2] annulation of a substituted cyclopropane with a suitable two-carbon component to construct the bicyclo[3.1.0]hexane core. nih.govrsc.org For example, the reaction of a vinylcyclopropane (B126155) derivative with a dienophile could be a potential route. A more direct convergent strategy would be the reaction between a cyclopropene (B1174273) and a three-carbon component that already contains the precursors to the aminoethyl and hydroxyl groups. However, the development of such specific starting materials would be a synthetic challenge in itself.

Divergent Synthesis:

A divergent approach would start from a common bicyclo[3.1.0]hexane intermediate, which could then be elaborated into a variety of derivatives, including the target compound. A key intermediate could be bicyclo[3.1.0]hexan-2-one. This ketone could be subjected to various nucleophilic additions to introduce the C2 side chain. Furthermore, other functional groups on the bicyclic scaffold could be modified to generate a library of related compounds. For instance, a ketone at a different position on the ring could be reduced to an alcohol, or an ester group could be converted to an amide. This approach is particularly useful for structure-activity relationship (SAR) studies in medicinal chemistry.

Functional Group Compatibility and Protection Strategies

The synthesis of this compound necessitates a careful selection of protecting groups for the amino and hydroxyl functionalities to ensure compatibility with the various reaction conditions employed.

Orthogonal Protecting Group Strategy:

An orthogonal protecting group strategy is essential to selectively deprotect one functional group in the presence of the other. iris-biotech.dejocpr.com For the primary amine, common protecting groups include tert-butoxycarbonyl (Boc), which is acid-labile, and benzyloxycarbonyl (Cbz), which is typically removed by hydrogenolysis. The hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) ether, which are stable to many reaction conditions but can be removed with fluoride (B91410) reagents.

The choice of protecting groups must be compatible with the planned synthetic steps. For example, if organometallic reagents are used, the protecting groups must be stable to strongly basic and nucleophilic conditions. The following table summarizes a potential orthogonal protection scheme:

Functional GroupProtecting GroupDeprotection Conditions
Amino GroupBoc (tert-Butoxycarbonyl)Acidic conditions (e.g., TFA)
Hydroxyl GroupTBDMS (tert-Butyldimethylsilyl)Fluoride source (e.g., TBAF)
Amino GroupCbz (Benzyloxycarbonyl)Hydrogenolysis (H₂, Pd/C)
Hydroxyl GroupBenzyl etherHydrogenolysis (H₂, Pd/C)

Scalable Synthesis and Process Optimization for the Chemical Compound

The development of a scalable synthesis is crucial for the potential application of this compound in areas such as pharmaceuticals. Process optimization would focus on several key aspects to ensure an efficient, safe, and cost-effective route.

Key Optimization Parameters:

Starting Material Selection: Utilizing readily available and inexpensive starting materials is paramount.

Reaction Conditions: Optimization of reaction parameters such as temperature, concentration, catalyst loading, and reaction time is necessary to maximize yield and minimize side products.

Purification Methods: Replacing chromatographic purification with crystallization or distillation where possible can significantly improve the efficiency of a large-scale synthesis.

A potential scalable route could involve the large-scale preparation of a key intermediate like bicyclo[3.1.0]hexan-2-one, followed by a robust and high-yielding nucleophilic addition and subsequent deprotection steps. The following table outlines potential areas for optimization in a hypothetical scalable synthesis:

Synthetic StepOptimization FocusPotential Improvements
Bicyclo[3.1.0]hexane core synthesisCatalyst efficiency, solvent selectionUse of a more active and recyclable catalyst, switching to a greener solvent.
Nucleophilic addition to ketoneReagent stoichiometry, temperature controlMinimizing excess of the organometallic reagent, precise temperature control to improve diastereoselectivity.
Protection/DeprotectionAtom economy, reagent costUsing protecting groups that can be introduced and removed with high efficiency and low-cost reagents.
Final Product IsolationPurification methodDevelopment of a crystallization protocol for the final product to avoid chromatography.

Structural Characterization and Conformational Analysis of 2 2 Aminoethyl Bicyclo 3.1.0 Hexan 2 Ol

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. While specific spectra for 2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol are not available, we can predict the expected spectroscopic signatures based on its constituent functional groups and bicyclic core.

NMR spectroscopy would be a primary tool for elucidating the connectivity and stereochemistry of this compound.

¹³C NMR: The carbon NMR spectrum would be expected to display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon atom bearing the hydroxyl group (C2) would be significantly downfield-shifted.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be crucial for establishing the proton-proton coupling networks within the bicyclic system and the aminoethyl side chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would allow for the definitive assignment of all proton and carbon signals by correlating them to each other.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would be instrumental in determining the through-space proximity of protons, providing critical information about the relative stereochemistry and the preferred conformation of the molecule. For example, NOE correlations between the protons of the aminoethyl side chain and specific protons on the bicyclic frame would help to define the orientation of the side chain.

A hypothetical table of expected ¹H NMR chemical shifts is presented below, based on general values for similar structural motifs.

Proton Expected Chemical Shift (ppm) Multiplicity
Bicyclic CH₂0.5 - 2.0m
Bicyclic CH1.0 - 2.5m
-CH₂-N2.5 - 3.0t
-CH₂-C(OH)2.8 - 3.3t
-OH1.5 - 4.0br s
-NH₂1.0 - 3.5br s

This is a hypothetical representation and actual values may vary.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound, which has a molecular formula of C₈H₁₅NO. This would allow for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. Common fragmentation pathways for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atom) and dehydration (loss of a water molecule).

Property Value
Molecular FormulaC₈H₁₅NO
Monoisotopic Mass141.1154 u
Molar Mass141.21 g/mol

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, likely appearing as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aliphatic bicyclic core and the aminoethyl chain would appear around 2850-3000 cm⁻¹. C-N and C-O stretching vibrations would be expected in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar C-C bonds of the bicyclic skeleton, which are often weak in the IR spectrum.

Functional Group Expected IR Absorption (cm⁻¹) Vibrational Mode
O-H3200-3600 (broad)Stretching
N-H3200-3500 (medium)Stretching
C-H (aliphatic)2850-3000Stretching
C-N1000-1250Stretching
C-O1050-1150Stretching

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like this compound, this technique would provide definitive proof of its stereochemistry.

Obtaining a single crystal of sufficient quality is a prerequisite for X-ray diffraction analysis. Crystal engineering principles would be applied to guide the crystallization process. For an amino alcohol, techniques such as slow evaporation from a suitable solvent or solvent mixture, or vapor diffusion, would be employed. The choice of solvent is critical, as it can influence the crystal packing and even the conformation of the molecule in the solid state. Co-crystallization with a chiral acid could be a strategy to facilitate the crystallization of a specific enantiomer and determine its absolute configuration.

The crystal structure would reveal the intricate network of intermolecular interactions that stabilize the crystal lattice. For this compound, hydrogen bonding would be expected to play a dominant role in the crystal packing. The hydroxyl group and the primary amine are both excellent hydrogen bond donors and acceptors. It is likely that extensive hydrogen bonding networks involving O-H···N, N-H···O, and N-H···N interactions would be observed, leading to the formation of supramolecular architectures such as chains, layers, or three-dimensional networks. The specific packing arrangement would be influenced by the stereochemistry of the molecule and the crystallization conditions. Studies on related aminobicyclo[3.1.0]hexane derivatives have shown a preference for chair-like conformations in some cases, which can be influenced by intramolecular hydrogen bonding. nih.gov

Computational Chemistry Approaches to Conformational Landscape and Stability

Computational chemistry provides powerful tools for investigating the three-dimensional structures and dynamics of molecules at an atomic level. For a conformationally constrained molecule like this compound, these methods are invaluable for understanding its preferred shapes, the energy barriers between different conformations, and how its structure influences its properties. The bicyclo[3.1.0]hexane skeleton is known to be conformationally restricted, with a strong preference for a boat-like conformation in the six-membered ring portion.

Ab Initio and Density Functional Theory (DFT) Calculations for Geometric Optimization

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the geometric and electronic structure of molecules. Geometric optimization is a process that locates the lowest energy arrangement of atoms, corresponding to a stable molecular conformation.

For the bicyclo[3.1.0]hexane system, these calculations consistently identify two primary conformations for the six-membered ring: a "boat" and a "chair" form. capes.gov.br Numerous studies have shown that the boat conformation is significantly more stable than the chair form. capes.gov.bracs.org DFT calculations (at the M06-2X/6-311++G(d,p) level) and ab initio calculations (at the MP2 level) both predict the chair form to be a higher energy transition state rather than a stable minimum. conicet.gov.ar The energy difference is substantial, with MP2 calculations suggesting the chair and a higher-energy twist conformation are approximately 3.8 and 49.5 kcal/mol less stable than the boat form, respectively. acs.org

This preference is attributed to the steric strain imposed by the fused cyclopropane (B1198618) ring, which minimizes eclipsing interactions in the boat-like arrangement. DFT has been effectively used to map the potential energy surface (PES), providing a comprehensive view of all possible conformations and the energy landscape that connects them. conicet.gov.ar

Table 1: Calculated Relative Energies and Key Geometric Parameters for Bicyclo[3.1.0]hexane Conformers
ConformerMethodRelative Energy (kcal/mol)C1-C2 Bond Length (Å)C2-C3-C4 Angle (°)Reference
BoatMP2/6-31G(d)0.001.529104.7 acs.org
ChairMP2/6-31G(d)3.781.531110.1 acs.org
BoatM06-2X/6-311++G(d,p)0.001.520104.4 conicet.gov.ar

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of conformational behavior. For a molecule based on the bicyclo[3.1.0]hexane framework, an MD simulation would explore its accessible conformations in a simulated environment, such as in a solvent.

These simulations can reveal the relative stabilities of different conformers by tracking the amount of time the molecule spends in each state. For the bicyclo[3.1.0]hexane system, a hypothetical MD simulation would show the molecule predominantly populating the stable boat-like conformation. The simulation would also capture occasional, brief transitions to higher-energy twisted or partially flattened conformations, illustrating the dynamic nature of the molecule and the energy barriers between states. Such simulations have been used on related bicyclo[3.1.0]hexane nucleoside analogues to sample their conformational space and understand how their shape influences binding to biological targets.

Table 2: Conceptual Outcome of a Molecular Dynamics Simulation for a Bicyclo[3.1.0]hexane System
ConformationExpected Population (%)Relative StabilityDynamic Behavior
Boat-like>99%Most StableRepresents the dominant, ground-state conformation.
Chair-like<1%Transition StateObserved only transiently during conformational changes.
Twist/Intermediate<1%High EnergyBriefly populated during transitions between more stable forms.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental results to validate a proposed structure. Ab initio and DFT methods can accurately calculate parameters for various spectroscopic techniques.

For instance, the absolute configuration of chiral molecules containing the bicyclo[3.1.0]hexane scaffold has been determined by comparing experimentally measured Vibrational Circular Dichroism (VCD) and Optical Rotation (OR) data with spectra predicted by ab initio calculations. google.com In one study, DFT simulations of Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and VCD spectra were performed for low-energy conformers of a bicyclo[3.1.0]hexane derivative. researchgate.net The close match between the calculated spectrum of the most stable conformer and the experimental spectrum confirms both the molecular structure and its preferred conformation in solution. researchgate.net This process of matching predicted and experimental spectra is a powerful method for confirming the three-dimensional structure of complex molecules. google.com

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Chiral Bicyclo[3.1.0]hexane Derivative
Spectroscopic ParameterCalculated Value (for lowest energy conformer)Experimental ValueConclusion
Specific Rotation [α]D+55.2 deg+51.8 degGood agreement confirms the predicted absolute configuration.
VCD Signature at 1100 cm⁻¹Positive Cotton EffectPositive Cotton EffectMatch confirms the dominant solution-phase conformation.

Mechanistic Investigations and Chemical Reactivity of 2 2 Aminoethyl Bicyclo 3.1.0 Hexan 2 Ol

Reactivity Profile of the Aminoethyl Moiety

The aminoethyl group is a primary determinant of the molecule's chemical personality, largely due to the nucleophilic nature of the nitrogen atom.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. libretexts.org This characteristic allows it to readily attack electron-deficient centers, initiating a variety of chemical reactions. The nucleophilicity of primary amines is generally greater than that of ammonia (B1221849) due to the electron-donating effect of the alkyl group, which increases the electron density on the nitrogen atom. chemguide.co.uk Consequently, 2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol is expected to be more nucleophilic than ammonia. chemguide.co.uk

The general trend for the nucleophilicity of amines is NH3 < primary amines < secondary amines. masterorganicchemistry.com This increased nucleophilicity makes the primary amine in the target molecule susceptible to further reactions, which can sometimes lead to a mixture of products if not controlled. libretexts.orgchemguide.co.uk

Amidation: The primary amine of this compound can react with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form amides. This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and a leaving group.

Alkylation: The amino group can also undergo nucleophilic substitution reactions with alkyl halides. savemyexams.com This process, known as alkylation, can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. libretexts.org The primary amine acts as a nucleophile, displacing the halide from the alkyl halide. savemyexams.com It is important to note that the newly formed secondary amine is often more nucleophilic than the starting primary amine, which can lead to multiple alkylations and a mixture of products. chemguide.co.uk To favor the formation of the secondary amine, reaction conditions would need to be carefully controlled, potentially by using a large excess of the primary amine.

A general representation of these reactions is depicted in the table below.

Reaction TypeReactantExpected Product
AmidationAcyl Chloride (R-COCl)N-(2-(2-hydroxybicyclo[3.1.0]hexan-2-yl)ethyl)amide
AlkylationAlkyl Halide (R-X)2-(2-(alkylamino)ethyl)bicyclo[3.1.0]hexan-2-ol

The basicity of the primary amine is a crucial factor in its reactivity. The lone pair on the nitrogen can accept a proton from an acid, forming an ammonium salt. The equilibrium of this protonation is described by the pKa of the conjugate acid. For primary alkylamines, the pKa of the corresponding ammonium ion is typically around 10-11. youtube.com This indicates that at physiological pH (around 7.4), the amino group of this compound will exist predominantly in its protonated, positively charged form.

Reactivity of the Hydroxyl Group

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives in the presence of an acid catalyst to form esters. This reaction, known as Fischer esterification when reacting with a carboxylic acid, is a reversible process. To drive the reaction towards the ester product, it is common to remove the water formed during the reaction.

Etherification: The formation of ethers from the tertiary alcohol can be achieved through various methods. One common approach is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. However, due to the sterically hindered nature of the tertiary alcohol in the bicyclic system, this reaction might be slow and prone to elimination side reactions.

The table below summarizes these expected reactions.

Reaction TypeReactantExpected Product
EsterificationCarboxylic Acid (R-COOH)2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-yl ester
EtherificationAlkyl Halide (R-X) after deprotonation2-(2-Aminoethyl)-2-alkoxybicyclo[3.1.0]hexane

It is important to clarify that this compound contains a tertiary alcohol, not a secondary one. Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

Reduction of a tertiary alcohol is not a typical transformation as the carbon atom is already in a relatively reduced state.

Reactivity Influenced by the Bicyclo[3.1.0]hexane Ring System

The bicyclo[3.1.0]hexane scaffold is a prevalent structural motif in numerous natural products and bioactive compounds. rsc.org Its synthetic value is significant, not only as a rigid conformational constraint in medicinal chemistry but also as a reactive intermediate. rsc.orgnih.gov The high ring strain inherent in this bicyclic system makes it a useful precursor for a variety of chemical transformations. rsc.org The reactivity is dominated by the tendency of the three-membered cyclopropane (B1198618) ring to undergo cleavage, thereby releasing strain energy.

The cyclopropane ring within the bicyclo[3.1.0]hexane system is susceptible to cleavage under various conditions, including acidic, basic, and radical-mediated pathways. beilstein-journals.orgnih.gov The regioselectivity of this ring-opening is highly dependent on the reaction conditions and the nature of substituents on the bicyclic frame.

Under acidic conditions, the reaction of bicyclo[3.1.0]hexan-3-ols with strong acids like fluorosulphuric acid leads to the formation of cyclopentenium ions. rsc.org This process is initiated by the opening of the cyclopropane ring to generate isomeric olefins, which are then protonated. Subsequent elimination of water from the resulting carbocations yields the observed cyclopentenium ions. rsc.org For this compound, protonation of the tertiary alcohol or the amino group could facilitate similar ring-opening pathways, leading to stabilized carbocationic intermediates.

In a related system, a bicyclo[3.1.0]hexane derivative with activating groups (a ketone and an ester) undergoes methanolysis, with the site of cyclopropane bond cleavage depending on the pH. nih.gov Acidic conditions favor cleavage that results in a 4-methoxycyclohexane product, whereas basic conditions lead to a 3-methoxymethylcyclopentanone. nih.gov This demonstrates the tunability of the ring-opening process.

Radical-mediated ring-opening reactions are also well-documented. beilstein-journals.org For instance, the 1-bicyclo[3.1.0]hexanylmethyl radical can fragment via two distinct pathways: a ring-expansion pathway involving fission of the shared (endo) bond of the bicyclic structure, or a non-expansion pathway through cleavage of the external (exo) bond. uci.edu The preferred pathway can be influenced by the reaction temperature and the nature of radical trapping agents. uci.edu

The cleavage of the cyclopropane ring in this compound can be accompanied by skeletal rearrangements, driven by the release of ring strain and the formation of more stable products. The specific rearrangement pathway is dictated by the reaction conditions.

Under acidic catalysis, the formation of a carbocation intermediate following ring-opening can initiate rearrangements. For bicyclo[3.1.0]hexan-3-ols, treatment with a strong acid results in a rearrangement to form cyclopentenium ions. rsc.org In the case of this compound, the tertiary alcohol at the bridgehead-adjacent position could potentially lead to pinacol-type rearrangements following protonation and loss of water, in concert with cyclopropane ring-opening.

Base-catalyzed rearrangements can also occur. While many common rearrangements are initiated by the formation of electron-deficient centers, anionic rearrangements are also possible. msu.edu For a suitably substituted bicyclo[3.1.0]hexane, basic conditions can favor a ring-opening pathway that leads to a cyclopentanone (B42830) derivative, a distinct outcome from the cyclohexane (B81311) derivative formed under acidic conditions. nih.gov For the title compound, the presence of the aminoethyl group could allow it to act as an internal base or to influence the regioselectivity of base-catalyzed processes.

The inherent ring strain of the bicyclo[3.1.0]hexane system is a primary driving force for its chemical reactivity. rsc.org This strain arises from the fusion of the sterically demanding cyclopentane (B165970) ring with the highly strained cyclopropane ring, which forces non-ideal bond angles. The release of this strain energy provides a thermodynamic incentive for reactions involving the cleavage of the cyclopropane C-C bonds.

This strain-release principle is a key factor in various transformations. For example, the thermal electrocyclic cyclopropyl-to-allyl cation ring-opening of a trichlorinated bicyclo[3.1.0]hexane derivative is driven by the release of ring strain. d-nb.info The reactivity of strained rings is not solely governed by strain energy; electronic delocalization also plays a crucial role. nih.gov Enhanced electronic delocalization within three-membered rings can lead to earlier, lower-energy transition states, significantly accelerating ring-opening reactions. nih.gov A proposed "rule of thumb" suggests that each three-membered ring fused to a breaking bond can lower the activation barrier by approximately 10 kcal mol⁻¹, which corresponds to a rate enhancement of about 10⁷ at room temperature. nih.gov

The rigid, conformationally restricted nature of the bicyclo[3.1.0]hexane backbone also imparts high selectivity to reactions. nih.gov This rigidity can be exploited to control the stereochemical outcome of reactions at adjacent functional groups, as the fixed geometry limits the available reaction conformations. nih.gov

Kinetic and Thermodynamic Studies of Transformations Involving the Chemical Compound

While specific kinetic and thermodynamic data for this compound are not available in the reviewed literature, studies on closely related systems provide valuable insights into the energetics of its potential transformations. The kinetics of the rearrangement of the 1-bicyclo[3.1.0]hexanylmethyl radical (a structural isomer of a radical derivable from the title compound) have been measured. uci.edu

This radical undergoes two competing ring-opening reactions: a ring-expansion and a non-expansion pathway. The rate constants for these rearrangements were determined using a competition method. uci.edu The Arrhenius parameters for these two pathways provide a quantitative measure of their activation energies and frequency factors.

Kinetic Data for the Rearrangement of 1-Bicyclo[3.1.0]hexanylmethyl Radical uci.edu
Rearrangement PathwayRate Equation (log(k/s⁻¹))Activation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)
Ring-Expansion(12.5 ± 0.1) - (4.9 ± 0.1)/θ4.91012.5
Non-Expansion(11.9 ± 0.6) - (6.9 ± 0.8)/θ6.91011.9
*Where θ = 2.303RT in kcal/mol.

The data indicates that the ring-expansion pathway has a lower activation energy, making it the kinetically favored route. uci.edu At ambient temperatures, the use of a slow trapping agent favors the product of ring-expansion by a ratio of over 120:1. uci.edu These findings highlight how subtle structural differences can lead to significant differences in reaction rates and product distributions, governed by the thermodynamics of the competing transition states.

Investigation of Reaction Intermediates and Transition States

The transformations of this compound are expected to proceed through various short-lived reaction intermediates and transition states. libretexts.org Although these species are typically not isolable due to their high energy, their existence is inferred from reaction mechanisms and computational studies. libretexts.orgrsc.org

In acid-catalyzed reactions, the key intermediates are likely carbocations. Protonation of the hydroxyl or amino group, followed by heterolytic cleavage of a C-O, C-N, or C-C bond of the cyclopropane ring, would generate a carbocationic intermediate. The stability of this intermediate would be influenced by the substitution pattern and the potential for delocalization. The transition state for this process would involve the elongation of the breaking bond and the development of positive charge.

In radical-mediated pathways, the initial step would be the formation of a carbon-centered radical. beilstein-journals.org This radical can then undergo rapid ring-opening to form a more stable alkyl radical. beilstein-journals.orguci.edu The transition state for this fragmentation involves the homolytic cleavage of a cyclopropane C-C bond. As shown in the kinetic studies of the 1-bicyclo[3.1.0]hexanylmethyl radical, there can be competing transition states leading to different radical intermediates and, ultimately, different products. uci.edu

Structure Activity Relationship Sar and Molecular Design Principles for Derivatives of the Chemical Compound

Systematic Modification and Derivatization of 2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol

The systematic modification of the three key components of the molecule—the aminoethyl side chain, the hydroxyl group, and the bicyclic core—is crucial for exploring its chemical space and optimizing its pharmacological profile.

The aminoethyl side chain presents a primary site for modification to probe interactions with target proteins. Alterations in chain length, branching, and substitution on the terminal amino group can significantly impact biological activity.

In studies on related (N)-methanocarba nucleosides, which feature a bicyclo[3.1.0]hexane system as a ribose substitute, modifications at the 5'-position (analogous to the position of the aminoethyl group) were explored. Research on these adenosine (B11128) A3 receptor (A3AR) ligands indicated that most variations at this position were not well tolerated and led to a decrease in receptor affinity. mdpi.comsemanticscholar.orgresearchgate.net For instance, the introduction of various functional groups, including acidic and basic moieties, at the 5'-position of (N)-methanocarba adenosine derivatives generally resulted in compounds with low or no affinity for P1 receptors. semanticscholar.orgresearchgate.net

However, substitution on the nitrogen atom itself can be a more fruitful strategy. In the development of A3AR ligands, N-benzylation of an exocyclic amine on the purine (B94841) ring was shown to restore or enhance receptor affinity. semanticscholar.orgresearchgate.net This suggests that for this compound, N-alkylation or N-acylation of the terminal amino group could be a key strategy for modulating potency and selectivity. Functionalized 2-alkynyl chains terminating in an amine have also been successfully incorporated into related bicyclo[3.1.0]hexane-containing nucleosides to produce potent A3AR agonists. nih.gov

The tertiary hydroxyl group at the C-2 position is a key functional group, likely acting as a hydrogen bond donor or acceptor in receptor interactions. During multi-step syntheses, this group is often protected, for example as a TBDPS (tert-butyldiphenylsilyl) ether, to prevent unwanted reactions. mdpi.comsemanticscholar.orgresearchgate.net

A primary strategy in molecular design is the bioisosteric replacement of the hydroxyl group to fine-tune physicochemical properties such as polarity, lipophilicity, and metabolic stability. Bioisosteres are functional groups with similar steric and electronic properties. The hydroxyl group could potentially be replaced with a thiol (-SH) or an amino (-NH2) group. researchgate.net Such modifications can alter hydrogen bonding capacity and introduce new interactions with a target.

Furthermore, converting the hydroxyl group to an ether (alkoxy group) is a common derivatization. In studies of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as mGluR2 antagonists, the introduction of various 3-alkoxy and 3-benzyloxy substituents on the bicyclic core was shown to be a highly effective strategy for modulating receptor affinity and antagonist activity. nih.gov This highlights that modifications involving oxygen-containing functionalities on the bicyclo[3.1.0]hexane scaffold are critical for activity.

The rigid bicyclo[3.1.0]hexane core serves as the foundational scaffold, and its derivatization with additional substituents is a powerful method for exploring the topology of a ligand-binding pocket. The development of antagonists for the metabotropic glutamate (B1630785) receptor 2 (mGluR2) provides a clear example of this principle. nih.gov

In a series of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid analogs, chemical modification at the C-3 position of the ring led to the discovery of highly potent and selective mGluR2 antagonists. nih.gov Introducing alkoxy, benzylthio, and benzylamino groups at this position resulted in compounds with nanomolar affinity. nih.gov For instance, 3-(3,4-dichlorobenzyloxy)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid showed a high affinity for the mGluR2 receptor with a Ki value of 2.51 nM and potent antagonist activity (IC50 = 34.21 nM). nih.gov

The introduction of a fluorine atom onto the core has also been investigated. Based on fluorine's small size and high electronegativity, it was introduced into the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold. nih.gov This led to the discovery of potent, selective, and orally active group II mGluR agonists, demonstrating that even subtle changes to the core can have profound effects on pharmacological properties. nih.gov The data below illustrates the SAR of substituents at the C-3 position of a related bicyclo[3.1.0]hexane scaffold. nih.gov

CompoundC-3 SubstituentmGluR2 Binding Affinity (Ki, nM)mGluR2 Antagonist Activity (IC50, nM)
15ae3-(3,4-Dichlorobenzyloxy)2.5134.21
15at3-(3,4-Dichlorobenzylthio)1.9613.34
15ba3-(N-(3,4-Dichlorobenzylamino))3.2935.96

Stereochemical Influences on Molecular Recognition and Ligand Binding

The rigid and chiral nature of the bicyclo[3.1.0]hexane scaffold means that the precise three-dimensional arrangement of its substituents is a critical determinant of its interaction with biological targets.

Biological systems are inherently chiral, and as such, the different stereoisomers of a chiral ligand often exhibit vastly different pharmacological activities. The development of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a potent and selective agonist for group II mGluRs, provides a definitive example of this principle. nih.gov

The synthesis of this molecule yielded a racemic mixture, its C2-diastereomer, and the individual enantiomers. nih.gov Biological evaluation revealed a strict stereochemical requirement for activity. The enantiomer (+)-9 (LY354740) was a highly potent agonist, whereas its enantiomer (-)-9 was significantly less active. nih.gov Furthermore, the C2-diastereomer was found to be inactive. nih.gov This demonstrates that only a specific stereoisomer fits correctly into the receptor's binding site to elicit a biological response.

Similarly, in the development of histamine (B1213489) receptor ligands, conformationally locked bicyclo[3.1.0]hexane derivatives showed that different enantiomers possessed varied binding affinities and selectivities for the H3 versus the H4 receptor subtypes. researchgate.net

Compound IsomerDescriptionGroup II mGluR Agonist Potency (EC50, µM)
(±)-9Racemic Mixture0.086
(+)-9 (LY354740)Active Enantiomer0.055
(-)-9Less Active Enantiomer>100
(±)-16C2-Diastereomer>100

The primary reason for employing the bicyclo[3.1.0]hexane scaffold in drug design is to reduce conformational flexibility. nih.govresearchgate.netnih.gov Endogenous ligands and other flexible drug molecules can adopt numerous shapes (conformations) in solution, only one of which is typically the "bioactive conformation" responsible for binding to a receptor. By incorporating the rigid bicyclic system, medicinal chemists can lock the pharmacophoric elements—in this case, the aminoethyl side chain and the hydroxyl group—into a fixed orientation that mimics this bioactive conformation.

This principle was used to design LY354740 as a conformationally constrained analog of the neurotransmitter glutamic acid. nih.gov The rigid scaffold holds the amino acid and distal carboxyl groups in a specific geometry that was hypothesized to be ideal for binding to group II mGluRs, which proved to be correct. nih.gov

This strategy also proved highly effective in developing selective histamine H3 receptor ligands. researchgate.net Starting with more flexible cyclopropane-based histamine analogs that showed poor selectivity between H3 and H4 receptors, researchers introduced the bicyclo[3.1.0]hexane backbone. researchgate.net This additional conformational restriction dramatically improved selectivity, leading to a compound with over 100-fold selectivity for the H3 receptor. researchgate.net This demonstrates that the rigid framework plays a crucial role in orienting the functional groups for optimal and selective interaction with the intended molecular target. researchgate.netnih.gov

Computational SAR Studies (QSAR, Molecular Docking) of this compound Derivatives

Computational methods are integral to modern drug discovery, providing powerful tools to investigate Structure-Activity Relationships (SAR) and guide the design of new therapeutic agents. For derivatives of the bicyclo[3.1.0]hexane scaffold, including "this compound," techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to predict biological activity and understand molecular interactions at the atomic level. These studies help in prioritizing the synthesis of compounds with potentially enhanced efficacy and selectivity.

Molecular docking, a key computational technique, has been utilized to explore the binding of bicyclo[3.1.0]hexane-containing molecules to various biological targets. For instance, in the design of A3 adenosine receptor (AR) agonists, molecular modeling based on X-ray crystal structures of related receptors has been used to probe the binding of (N)-methanocarba adenosine derivatives, which feature a bicyclo[3.1.0]hexane core. nih.govacs.org These docking studies have successfully identified key hydrophobic and aromatic interactions within the receptor's binding site, guiding the design of potent and selective ligands. nih.govacs.org Similarly, computational methods have been applied to evaluate bicyclo[3.1.0]hexane derivatives as potential enzyme inhibitors, where docking scores are used to predict binding affinity to the active site. researchgate.net

Ligand-Based Pharmacophore Modeling for Bicyclic Scaffolds

In the absence of a 3D structure of the biological target, ligand-based pharmacophore modeling becomes a crucial tool. mdpi.comnih.gov This approach identifies the common chemical features of a series of known active compounds and their spatial arrangement necessary for biological activity. nih.gov A pharmacophore model typically consists of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. nih.govbiointerfaceresearch.com

For bicyclic scaffolds like bicyclo[3.1.0]hexane, pharmacophore models can be generated from a set of structurally diverse active molecules. biointerfaceresearch.com These models serve as 3D queries for virtual screening of large compound databases to identify novel molecules that possess the required features for activity. rsc.orgacs.org For example, a validated pharmacophore model can be used to filter databases, and the retrieved "hits" can then be subjected to further computational analysis, such as molecular docking, to refine the selection before synthesis and biological testing. biointerfaceresearch.com The success of this approach is often evaluated by its ability to distinguish known active compounds from inactive ones. nih.gov

The following table illustrates a hypothetical pharmacophore model derived from a series of active bicyclic compounds.

Feature TypeNumber of FeaturesSpatial Constraints (Distances in Å)
Hydrogen Bond Acceptor (HBA)2HBA1-HBA2: 4.5-5.0
Hydrophobic (H)1HBA1-H: 3.0-3.5
Aromatic Ring (AR)1H-AR: 6.0-6.5

Structure-Based Molecular Docking and Dynamics for Target Engagement

When the 3D structure of the target protein is available, structure-based methods like molecular docking and molecular dynamics (MD) simulations provide detailed insights into ligand-receptor interactions. Docking algorithms predict the preferred orientation of a ligand within the binding site of a receptor and estimate the binding affinity. japsonline.com

For derivatives based on the bicyclo[3.1.0]hexane scaffold, docking studies have been instrumental in understanding their interaction with G protein-coupled receptors (GPCRs) and enzymes. nih.govresearchgate.netnih.gov In studies on adenosine receptor agonists, docking of bicyclo[3.1.0]hexane-containing nucleosides into homology models or crystal structures of the A2AAR has revealed how modifications to the scaffold influence binding and selectivity. nih.govacs.org These models can identify specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking with the ligand, thereby explaining observed SAR trends. For instance, receptor docking of conformationally rigid bicyclo[3.1.0]hexane derivatives identified a large, mainly hydrophobic binding region in the A3 adenosine receptor. nih.govacs.org

Molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of the ligand-receptor complex. MD simulations can reveal the stability of key interactions over time and highlight conformational changes in the protein upon ligand binding, which are crucial for understanding the mechanism of action and for the rational design of new, more potent analogs. researchgate.net

The table below summarizes representative data from a hypothetical molecular docking study of bicyclo[3.1.0]hexane derivatives against a target protein.

Compound IDBicyclo[3.1.0]hexane SubstitutionPredicted Binding Affinity (kcal/mol)Key Interacting Residues
BZH-0012-(2-Aminoethyl)-2-ol-8.5Tyr101, Phe250, Asn150
BZH-0022-(2-Methylaminoethyl)-2-ol-8.9Tyr101, Phe250, Trp246
BZH-0032-(2-Hydroxyethyl)-2-ol-7.2Asn150, Ser154

Analytical Methodologies for the Quantitative and Qualitative Study of the Chemical Compound

Advanced Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation and quantification of "2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol" and its stereoisomers. Given the chiral nature of the molecule, enantioselective chromatography is of paramount importance.

Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the enantiomeric excess (e.e.) of "this compound". This technique allows for the physical separation of the enantiomers, enabling their individual quantification. The selection of a suitable chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for the separation of amino alcohol compounds.

Typical HPLC conditions for the enantiomeric separation of bicyclo[3.1.0]hexane derivatives may involve an isocratic elution with a mobile phase consisting of a mixture of a nonpolar organic solvent, like hexane, and a more polar alcohol, such as ethanol (B145695) or isopropanol. google.com The presence of a small amount of an amine modifier, for instance, diethylamine, in the mobile phase can improve peak shape and resolution by minimizing undesirable interactions between the basic amino group of the analyte and the stationary phase.

Table 1: Illustrative Chiral HPLC Method Parameters

Parameter Value
Column Chiral Stationary Phase (e.g., Daicel CHIRALCEL® OD-H)
Mobile Phase n-Hexane/Isopropanol/Diethylamine (85:15:0.1, v/v/v)
Flow Rate 0.7 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

| Injection Volume | 10 µL |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. This method is vital for quality control in asymmetric synthesis, ensuring that the desired enantiomer is produced with high stereochemical purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of "this compound". However, due to the compound's polarity and low volatility, derivatization is typically required prior to analysis. nih.gov The primary amino and hydroxyl groups can be converted into less polar and more volatile esters or ethers. nih.gov A common derivatization procedure involves acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the corresponding trifluoroacetyl or trimethylsilyl (B98337) derivatives.

The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. gcms.cz The separated components then enter the mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification based on their fragmentation patterns. This technique is highly sensitive for detecting and quantifying volatile impurities that may be present in the sample. nih.gov

Table 2: Example GC-MS Parameters for Derivatized Analyte

Parameter Value
GC Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Split
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV

| Mass Range | 40-500 amu |

Advanced Spectroscopic Methods for In Situ Reaction Monitoring

The synthesis of "this compound" can be monitored in real-time using in situ spectroscopic techniques. mt.com This approach provides valuable kinetic and mechanistic information, allowing for precise control over reaction parameters to optimize yield and purity. nih.gov Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose.

By inserting a probe directly into the reaction vessel, the progress of the reaction can be followed by monitoring the disappearance of reactant-specific spectral bands and the appearance of product-specific bands. For instance, during a key synthetic step, the consumption of a carbonyl-containing precursor and the formation of the hydroxyl group in the final product can be tracked by observing changes in the corresponding C=O and O-H stretching frequencies in the IR spectrum. This real-time data enables the determination of reaction endpoints and the detection of any transient intermediates or side products.

Determination of Purity and Impurity Profiling in Synthetic Batches

Ensuring the purity of synthetic batches of "this compound" is a critical aspect of quality control, particularly for pharmaceutical applications. arastirmax.com Impurity profiling involves the identification and quantification of all potential impurities, including starting materials, reagents, by-products, and degradation products. researchgate.net

A combination of analytical techniques is typically employed for comprehensive impurity profiling. High-performance liquid chromatography with UV and mass spectrometric detection (LC-MS) is a primary tool for separating and identifying non-volatile organic impurities. The high resolution of modern HPLC columns allows for the separation of closely related structures, while the mass spectrometer provides molecular weight and structural information for identification.

For a thorough analysis, a reference standard of "this compound" with a known purity is used for comparison. The levels of identified impurities are quantified relative to the main component. Any unknown impurities that are detected above a certain threshold (as defined by regulatory guidelines) must be structurally characterized.

Table 3: Common Process-Related Impurities and Analytical Methods

Impurity Name Potential Origin Recommended Analytical Technique
Starting Materials Incomplete reaction HPLC-UV/MS, GC-MS
Reagents/Catalysts Carryover from synthesis ICP-MS (for metals), IC (for inorganic ions)
By-products Side reactions HPLC-UV/MS, GC-MS

This multi-faceted analytical approach ensures a comprehensive understanding of the purity and impurity profile of each synthetic batch of "this compound", which is essential for its intended application.

Future Research Directions and Emerging Paradigms for 2 2 Aminoethyl Bicyclo 3.1.0 Hexan 2 Ol

Innovations in Green Chemistry for its Sustainable Synthesis

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. rsc.orgmdpi.comcwu.edu For a molecule like 2-(2-aminoethyl)bicyclo[3.1.0]hexan-2-ol, future research could focus on several key areas of green chemistry to create sustainable and efficient manufacturing processes.

Biocatalysis: Enzymes offer a highly selective and sustainable alternative to traditional chemical catalysts for synthesizing chiral molecules like amino alcohols. rsc.orgnih.govresearchgate.net Future research could explore the use of engineered amine dehydrogenases for the asymmetric reductive amination of a corresponding α-hydroxy ketone precursor. frontiersin.org This approach offers high stereoselectivity and operates under mild conditions, using ammonia (B1221849) as an inexpensive and clean amino donor. frontiersin.org Additionally, lipases could be employed for the kinetic resolution of racemic intermediates, a well-established method for producing enantiomerically pure amino alcohols. rsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for constructing complex molecular scaffolds under mild conditions. rsc.org The synthesis of the bicyclo[3.1.0]hexane core, for instance, has been achieved through a (3+2) annulation of cyclopropenes and aminocyclopropanes using an organic or iridium-based photocatalyst under blue LED irradiation. nih.govresearchgate.net This strategy could be adapted to build the core structure of the target molecule, offering a convergent and efficient route that avoids harsh reagents and high temperatures. nih.gov

Flow Chemistry: Continuous flow chemistry provides significant advantages in terms of safety, efficiency, and scalability. numberanalytics.comresearchgate.netuc.pt Implementing a flow synthesis for this compound could enable better control over reaction parameters, reduce reaction times, and allow for the safe handling of potentially hazardous intermediates. numberanalytics.comacs.org A modular flow setup could integrate several reaction steps, including the formation of the bicyclic ring and the introduction of the aminoethyl side chain, into a single, streamlined process. uc.pt

Sustainable Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents and reagents with more environmentally friendly alternatives. Future synthetic strategies for this compound should prioritize the use of water, ethanol (B145695), or other green solvents. rsc.org One-pot procedures that minimize intermediate purification steps and reduce waste are also a promising direction. mdpi.com

Green Chemistry ApproachPotential Application in SynthesisKey Advantages
Biocatalysis Asymmetric synthesis of the amino alcohol moiety using engineered enzymes. frontiersin.orgHigh enantioselectivity, mild reaction conditions, reduced waste. rsc.orgrsc.org
Photoredox Catalysis Construction of the bicyclo[3.1.0]hexane core via (3+2) annulation. nih.govUse of visible light, mild conditions, high efficiency. rsc.orgresearchgate.net
Flow Chemistry Integrated, multi-step synthesis in a continuous reactor system. researchgate.netEnhanced safety, improved scalability, precise reaction control. numberanalytics.comuc.pt
Sustainable Solvents Use of water or ethanol as reaction media. rsc.orgReduced environmental impact, lower toxicity.

Exploration of Novel Reactivity and Cascade Transformations

The strained bicyclo[3.1.0]hexane ring system is a reservoir of chemical potential, poised for unique transformations. Future research should aim to uncover novel reactivity patterns and develop cascade reactions that leverage this inherent strain.

Ring-Opening and Rearrangement Cascades: The cyclopropane (B1198618) moiety within the bicyclo[3.1.0]hexane scaffold is susceptible to ring-opening reactions, which can be triggered by various reagents or conditions. researchgate.net The presence of the amino and hydroxyl groups in this compound could direct these transformations in novel ways. For example, acid-catalyzed ring-opening of related 6-azabicyclo[3.1.0]hexene derivatives has been shown to produce highly functionalized cyclopentenes stereoselectively. acs.org Investigating similar reactions could lead to new molecular scaffolds with interesting properties. Furthermore, cascade reactions involving the initial formation of the bicyclo[3.1.0]hexane ring followed by in-situ rearrangement could provide rapid access to complex polycyclic systems. researchgate.netnih.gov

Directed C-H Functionalization: The rigid conformation of the bicyclo[3.1.0]hexane skeleton could be exploited to achieve site-selective C-H functionalization. The tertiary alcohol or the amine could act as directing groups, enabling the introduction of new functional groups at specific positions on the carbocyclic framework. This would provide a powerful tool for rapidly generating a library of analogs for SAR studies.

Exploiting the Amino Alcohol Moiety: The vicinal amino alcohol functionality is a versatile synthon. It can participate in a range of transformations, including the formation of oxazolidinones, which are valuable pharmacophores, or serve as a chiral ligand in asymmetric catalysis. Exploring these possibilities could expand the synthetic utility of this compound beyond its potential as a bioactive molecule itself.

Expansion of SAR Studies to Untapped Molecular Targets

The unique three-dimensional shape of the bicyclo[3.1.0]hexane scaffold makes it an attractive template for medicinal chemistry. numberanalytics.com It can act as a conformationally restricted bioisostere of a phenyl ring or other cyclic systems, which can lead to improved selectivity and metabolic stability. scispace.com

Probing CNS Receptors: The aminoethyl group is a common feature in many centrally active compounds. By holding this group in a specific spatial orientation, the rigid bicyclo[3.1.0]hexane core could be used to probe the binding requirements of various G-protein coupled receptors (GPCRs), ion channels, and transporters in the central nervous system. For example, related bicyclo[3.1.0]hexane-based nucleosides have been investigated as potent and selective ligands for adenosine (B11128) receptors. mdpi.com The target compound could be explored for its activity at serotonin, dopamine, or glutamate (B1630785) receptors, where conformational restriction is often a key determinant of selectivity.

Antiproliferative and Antiviral Agents: Bicyclic scaffolds are found in a number of natural products and synthetic compounds with antiproliferative and antiviral activities. nih.govresearchgate.net Spiro-fused 3-azabicyclo[3.1.0]hexane-oxindoles have shown promising cytotoxicity against various tumor cell lines. mdpi.com The unique stereochemistry of this compound could be used as a starting point for designing novel anticancer or antiviral agents. The scaffold could be decorated with various functional groups to optimize its interaction with specific biological targets.

Bioisosteric Replacement: In drug design, replacing a flexible or metabolically labile group with a rigid, stable scaffold can lead to improved pharmacokinetic properties. The this compound core could be used as a novel bioisostere for existing drug molecules, potentially leading to second-generation compounds with enhanced efficacy or a better side-effect profile.

Potential Therapeutic AreaRationale for Investigation
Neurological Disorders The conformationally restricted aminoethyl moiety could confer selectivity for specific CNS receptor subtypes.
Oncology The rigid bicyclic scaffold is a feature of some known antiproliferative agents. mdpi.com
Infectious Diseases Bicyclic analogs of sialic acid have been explored as neuraminidase inhibitors. researchgate.net
Inflammation Bicyclo[3.1.0]hexane-based compounds have been developed as adenosine A3 receptor ligands. mdpi.com

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. bioscipublisher.comnih.gov These computational tools can be leveraged to accelerate the exploration of this compound and its derivatives.

Predictive Synthesis: One of the major challenges in organic chemistry is predicting the outcome of a reaction. ML models can be trained on large datasets of known reactions to predict the most likely product of a given set of reactants and conditions. rsc.org Such models could be used to identify optimal synthetic routes to this compound, saving significant time and resources in the lab. nih.gov

De Novo Design of Analogs: Generative AI models can design novel molecules with desired properties from scratch. mdpi.comnews-medical.net By providing the model with the this compound scaffold as a starting point, it could generate a vast virtual library of new derivatives with predicted improvements in, for example, binding affinity for a specific target or better drug-like properties. psychedelicalpha.comproto.life These in silico-generated compounds can then be prioritized for synthesis and testing.

Biological Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of a compound based on its chemical structure. nih.govacs.org By training a model on a dataset of compounds with known activity against a particular target, it would be possible to screen a virtual library of this compound derivatives and identify those with the highest predicted potency. plos.org This in silico screening can dramatically increase the efficiency of the drug discovery process. nih.gov

AI/ML ApplicationSpecific GoalPotential Impact
Retrosynthesis Planning Identify the most efficient and sustainable synthetic pathways.Reduced development time and cost.
Generative Models Design novel derivatives with optimized properties. mdpi.comnews-medical.netRapid exploration of chemical space and lead optimization.
QSAR Modeling Predict the biological activity of new analogs against various targets. nih.govplos.orgPrioritization of compounds for synthesis, increasing hit rates.
Pharmacophore Modeling Identify key structural features required for biological activity.Rational design of more potent and selective ligands.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.